molecular formula C8H6BrF2NO3 B1409348 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene CAS No. 1822816-35-2

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene

Cat. No. B1409348
CAS RN: 1822816-35-2
M. Wt: 282.04 g/mol
InChI Key: FCVJBFUKWZRGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that has a melting point of approximately 108°C and has a molecular weight of 255.14 g/mol. This compound is used as a starting material for the synthesis of various organofluorine compounds. It is also used as a reagent for the synthesis of various other organic compounds. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Bromination of Nitrobenzene Derivatives

Electrophilic bromination is a crucial reaction in organic synthesis, and compounds like 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene are often derived from such processes. Sobolev et al. (2014) demonstrated the use of Ba(BrF4)2 as a highly active brominating agent for nitrobenzene, leading to the formation of bromo-nitrotoluene derivatives. This study highlights the simplicity and effectiveness of bromination in the presence of electron-donating and electron-accepting substituents without the need for catalysts or harsh conditions (Sobolev et al., 2014).

Synthesis of Nitrobenzene Derivatives

The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene-like compounds is pivotal in pharmaceutical and material sciences. Zhai Guang-xin (2006) explored the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for treating arrhythmia. The study focused on optimizing reaction conditions, such as temperature, solvent, time, and proportions, using 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).

Role in Polymer Solar Cells

The introduction of nitrobenzene derivatives into polymer solar cells can significantly impact their efficiency. Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene (1-Br-4-NB, C6H4BrNO2) to the active layer of polymer solar cells (PSCs), resulting in an optimal device performance when the added amount was 25 wt%. This study demonstrated that the formation of charge transfer complexes could improve the power conversion efficiency (PCE) of PSCs by more than 57% compared to cells without 1-Br-4-NB. The enhancement was attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface (Fu et al., 2015).

Vibrational Spectroscopy Studies

Studying the vibrational properties of substituted benzenes, including those related to 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene, provides insights into their molecular structures and behaviors. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on trisubstituted benzenes, including bromo- and difluorobenzene derivatives. Their work offered detailed vibrational assignments and revised several previously suggested ones, contributing to a deeper understanding of these compounds' physical and chemical properties (Reddy & Rao, 1994).

properties

IUPAC Name

2-bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVJBFUKWZRGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.